

# DeepPep: A Technical Guide to Deep Proteome Inference

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DeepPep, a deep learning-based software for protein inference from peptide profiles. Protein inference is a critical step in proteomics, aiming to identify the set of proteins present in a biological sample based on detected peptide sequences. DeepPep leverages a deep convolutional neural network (CNN) to achieve high accuracy in this complex task.

# **Core Concepts and Key Features**

DeepPep's fundamental principle is to score candidate proteins based on their influence on the predicted probabilities of observed peptides.[1][2][3] The core of the software is a deep convolutional neural network that learns complex patterns in the relationship between peptide sequences and their parent proteins.[1][2]

#### Key Features:

- Deep Learning-Based Protein Inference: Utilizes a deep convolutional neural network to accurately identify proteins from peptide data.[1][2][3]
- Sequence-Level Information: Leverages the positional information of peptides within protein sequences to improve inference accuracy.[1][2]



- No Reliance on Peptide Detectability: Unlike many other methods, DeepPep does not require prior information about peptide detectability, simplifying the proteomics pipeline.[1][2]
- Competitive Performance: Demonstrates competitive predictive ability across various benchmark datasets.[1][2][3]
- Open-Source: The source code and benchmark datasets for DeepPep are publicly available, promoting transparency and further research.[2][3]

## **Methodology and Workflow**

The DeepPep framework consists of four main steps: input processing, CNN-based peptide probability prediction, protein scoring, and final protein set inference.

## **Input Data Preparation**

DeepPep requires two primary input files:

- identification.tsv: A tab-delimited file containing three columns: peptide sequence, corresponding protein name, and the identification probability of the peptide-spectrum match (PSM).
- db.fasta: A FASTA file containing the reference protein database.

For each observed peptide, the software generates a set of binary vectors. Each vector corresponds to a protein in the database. A '1' in the vector indicates the presence of the peptide's sequence at that position within the protein, and a '0' indicates its absence. This binary representation captures the crucial positional information of the peptide within the protein sequence.

### **CNN for Peptide Probability Prediction**

The binary input vectors are fed into a convolutional neural network. The CNN architecture is designed to identify complex patterns and relationships between the peptide's location in a protein and the peptide's observation probability. The network is trained to predict the probability of a peptide being correctly identified from mass spectrometry data.



## **Protein Scoring**

The key innovation of DeepPep lies in its protein scoring mechanism. To score a candidate protein, DeepPep calculates the change in the predicted probability of an observed peptide when that specific protein is "removed" from the input data. A significant drop in the peptide's predicted probability upon the removal of a protein suggests a strong association between the two. This process is repeated for all peptide-protein pairs.

#### **Protein Inference**

Finally, proteins are ranked based on their cumulative impact on the probabilities of all observed peptides. A higher score indicates a greater likelihood that the protein is present in the sample.

# **Experimental Protocols**

DeepPep's performance was validated using seven benchmark datasets. The evaluation was conducted using a target-decoy approach, a standard method in proteomics for estimating the false discovery rate (FDR). In this approach, a "decoy" database of reversed or shuffled protein sequences is created and searched alongside the "target" (real) database. The number of hits from the decoy database is used to estimate the number of false-positive identifications in the target database.

While the specific configurations and parameters for each of the seven benchmark datasets are detailed in the supplementary materials of the original publication, this information was not directly accessible in the conducted search. However, the general protocol involves training the DeepPep model on a dataset containing both target and decoy proteins and evaluating its ability to distinguish between them.

# **Quantitative Data Summary**

DeepPep's performance has been compared to several other protein inference methods across multiple datasets. The primary metrics used for evaluation are the Area Under the Receiver Operating Characteristic Curve (AUC) and the Area Under the Precision-Recall Curve (AUPR).

The following table summarizes the reported performance of DeepPep. It is important to note that the detailed quantitative data from the supplementary tables of the original publication was



not available in the search results. The values presented here are the summary statistics mentioned in the main text of the publication.

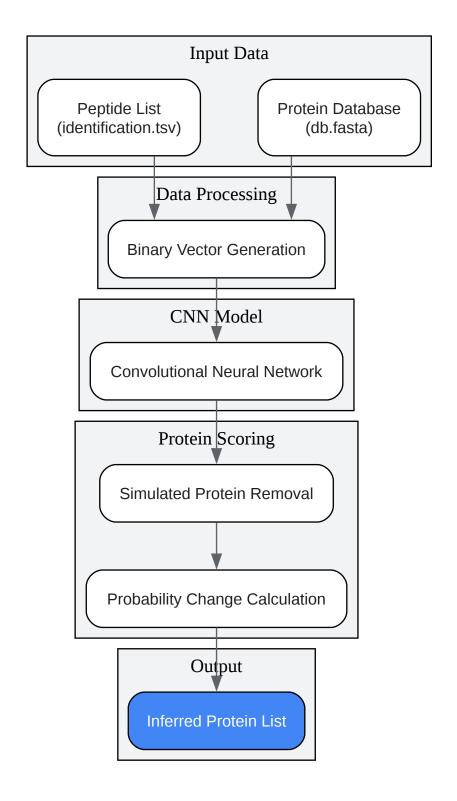
Metric	Reported Value
AUC	$0.80 \pm 0.18$
AUPR	0.84 ± 0.28

The publication states that DeepPep ranks first or ties for first place in four out of the seven benchmark datasets.[1]

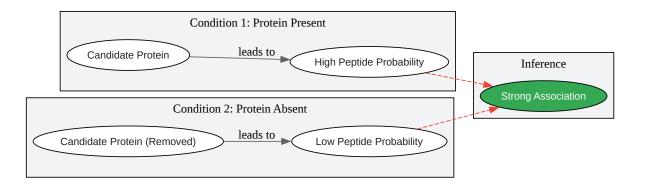
# Visualizations DeepPep Workflow

The following diagram illustrates the overall workflow of the DeepPep software, from input data to the final inferred protein set.









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#### References

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